2,4-Dichlor-3-((isopropylidene)amino)phenol
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Overview
Description
2,4-Dichlor-3-((isopropylidene)amino)phenol is a chemical compound with the molecular formula C9H9Cl2NO It is characterized by the presence of two chlorine atoms, an isopropylidene group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlor-3-((isopropylidene)amino)phenol typically involves the reaction of 2,4-dichlorophenol with isopropylideneamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlor-3-((isopropylidene)amino)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2,4-Dichlor-3-((isopropylidene)amino)phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,4-Dichlor-3-((isopropylidene)amino)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the isopropylidene and amino groups, making it less versatile in certain reactions.
3-Amino-2,4-dichlorophenol: Contains an amino group but lacks the isopropylidene group, affecting its reactivity and applications.
2,4-Dichloro-3-((methylidene)amino)phenol: Similar structure but with a methylidene group instead of isopropylidene, leading to different chemical properties.
Uniqueness
2,4-Dichlor-3-((isopropylidene)amino)phenol is unique due to the presence of both isopropylidene and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
84540-51-2 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
2,4-dichloro-3-(propan-2-ylideneamino)phenol |
InChI |
InChI=1S/C9H9Cl2NO/c1-5(2)12-9-6(10)3-4-7(13)8(9)11/h3-4,13H,1-2H3 |
InChI Key |
JJMJCJRISFLLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1Cl)O)Cl)C |
Origin of Product |
United States |
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